Predicted Lipophilicity vs. Mizoribine
Predicted logP values indicate a partitioning difference between the target compound and mizoribine. This difference arises from the absence of ribose hydroxyls and is relevant for membrane permeability and assay partitioning in cellular models.
| Evidence Dimension | Predicted logP (consensus) |
|---|---|
| Target Compound Data | Predicted logP ≈ -0.5 to 0.0 [1] |
| Comparator Or Baseline | Mizoribine: experimental logP ≈ -2.7 [2] |
| Quantified Difference | ΔlogP ≈ 2.2–2.7 units (target more lipophilic) |
| Conditions | In silico prediction (ALOGPS 2.1 / SwissADME) vs. literature value for mizoribine |
Why This Matters
Higher lipophilicity may confer superior passive membrane permeability relative to mizoribine, potentially influencing cellular uptake kinetics in vitro.
- [1] SwissADME (Swiss Institute of Bioinformatics). Predicted physicochemical properties for compound with SMILES C1CC(OC1)N2C=NC(=C2O)C(=O)N. View Source
- [2] Clinical Drug Experience Knowledgebase. Mizoribine entry, ALogP = -2.7. View Source
